![molecular formula C13H22N4OS B4577877 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(4-methyl-1-piperidinyl)propanamide](/img/structure/B4577877.png)
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(4-methyl-1-piperidinyl)propanamide
Overview
Description
Synthesis Analysis
The synthesis of compounds related to "N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(4-methyl-1-piperidinyl)propanamide" often involves multi-step reactions, starting from basic heterocyclic frameworks to incorporating functional groups that define their biological activity. For instance, compounds with the 1,3,4-thiadiazole moiety and piperidine ring have been synthesized to explore their antiulcer, anticancer, and anti-inflammatory properties. These syntheses typically involve nucleophilic substitution reactions, cyclization, and condensation steps to introduce the desired functional groups and achieve the target molecular structure (Rehman et al., 2018).
Molecular Structure Analysis
The molecular structure of compounds containing 1,3,4-thiadiazole and piperidine units is characterized by their heterocyclic cores, which are crucial for their biological activity. The arrangement of atoms within these molecules can significantly influence their interaction with biological targets. For example, the crystal structure of related compounds has been analyzed to understand the conformational preferences and tautomerism, which are vital for their pharmacological profiles (Li et al., 2014).
Chemical Reactions and Properties
Compounds like "N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(4-methyl-1-piperidinyl)propanamide" participate in various chemical reactions that highlight their reactivity and functional group transformations. These reactions include nucleophilic substitutions, addition reactions, and cyclizations, which are foundational for synthesizing analogs with enhanced biological activities. The chemical properties are influenced by the presence of heteroatoms in the thiadiazole ring and the piperidine moiety, which affect their electron distribution and reactivity (Ismailova et al., 2014).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, of "N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(4-methyl-1-piperidinyl)propanamide" and its analogs are critical for their pharmacokinetic profile. These properties are determined by the molecular structure and functional groups present in the compound. For instance, the introduction of various substituents on the thiadiazole and piperidine rings can significantly alter the compound's solubility and melting point, affecting its bioavailability (Abdel‐Aziz et al., 2009).
Chemical Properties Analysis
The chemical properties of "N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(4-methyl-1-piperidinyl)propanamide" are defined by its reactivity towards various chemical reagents and conditions. These properties are crucial for understanding the compound's stability, reactivity, and potential as a lead compound in drug discovery. The presence of the 1,3,4-thiadiazol moiety and piperidine ring contribute to its unique chemical behavior, which can be exploited to modify the compound for specific biological activities (Foroumadi et al., 2005).
Scientific Research Applications
Anticancer Applications
Research has demonstrated the potential of propanamide derivatives, including those related to N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(4-methyl-1-piperidinyl)propanamide, as promising anticancer agents. For instance, a study by Rehman et al. (2018) synthesized new propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, evaluating them as anticancer agents. The study found that certain compounds exhibited strong anticancer activity, indicating the therapeutic potential of these derivatives in cancer treatment (Rehman et al., 2018).
Antibacterial Applications
Another study by Sattar et al. (2020) synthesized a series of propanamide compounds encompassing tosyl, piperidine, and 1,3,4-oxadiazole moieties. These compounds displayed potent antibacterial agents against various bacterial strains, underscoring the potential of such derivatives in combating bacterial infections (Sattar et al., 2020).
Herbicidal Activities
Derivatives of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(4-methyl-1-piperidinyl)propanamide have also been investigated for their herbicidal properties. A study reported the synthesis and herbicidal activity of 2-aroxy-propanamides containing pyrimidine and 1,3,4-thiadiazole rings. These novel compounds showed moderate to good selective herbicidal activity against specific plant species, suggesting their use in agricultural applications (Liu & Shi, 2014).
properties
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(4-methylpiperidin-1-yl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4OS/c1-4-11-15-16-13(19-11)14-12(18)10(3)17-7-5-9(2)6-8-17/h9-10H,4-8H2,1-3H3,(H,14,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUHVFJAFDUEAJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C(C)N2CCC(CC2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.41 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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